4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19885538
InChI: InChI=1S/C18H14ClN3OS2/c1-9-7-10(2)20-17-13(9)14-15(25-17)16(23)22-18(21-14)24-8-11-3-5-12(19)6-4-11/h3-7H,8H2,1-2H3,(H,21,22,23)
SMILES:
Molecular Formula: C18H14ClN3OS2
Molecular Weight: 387.9 g/mol

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

CAS No.:

Cat. No.: VC19885538

Molecular Formula: C18H14ClN3OS2

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one -

Specification

Molecular Formula C18H14ClN3OS2
Molecular Weight 387.9 g/mol
IUPAC Name 4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Standard InChI InChI=1S/C18H14ClN3OS2/c1-9-7-10(2)20-17-13(9)14-15(25-17)16(23)22-18(21-14)24-8-11-3-5-12(19)6-4-11/h3-7H,8H2,1-2H3,(H,21,22,23)
Standard InChI Key DIYPDGDUXUBFKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tricyclic system comprising fused nitrogen- and sulfur-containing rings. Its IUPAC name reflects the presence of:

  • A triazatricyclo[7.4.0.02,7]trideca core with three fused rings (two six-membered and one seven-membered) .

  • A 4-chlorophenylmethylsulfanyl substituent at position 4, contributing to hydrophobic interactions .

  • Methyl groups at positions 11 and 13, enhancing steric stability.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₈H₁₄ClN₃OS₂
Molecular weight387.9 g/mol
XLogP3-AA5.1
Hydrogen bond donors1
Hydrogen bond acceptors5

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation:

  • ¹H NMR: Peaks at δ 2.1–2.3 ppm confirm methyl groups, while aromatic protons appear at δ 7.2–7.5 ppm.

  • MS: Molecular ion peak observed at m/z 387.0267 (calculated for C₁₈H₁₄ClN₃OS₂) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step strategies to assemble the tricyclic core:

  • Ring Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones generates the triazine ring .

  • Sulfanyl Incorporation: Thioether linkage is introduced via nucleophilic substitution using 4-chlorobenzyl mercaptan .

  • Methylation: Dimethylation at positions 11 and 13 using methyl iodide under basic conditions.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclocondensationDMF, 110°C, 12 h45–55
Thioether formationK₂CO₃, DMSO, RT, 6 h60–70
MethylationCH₃I, NaH, THF, 0°C→RT, 4 h75–85

Challenges in Synthesis

  • Low Solubility: The hydrophobic tricyclic system necessitates polar aprotic solvents (e.g., DMSO).

  • Regioselectivity: Competing reactions at N3 and N10 positions require careful stoichiometric control.

Biological Activities and Mechanisms

Enzyme Modulation

In vitro studies of analogs suggest:

  • Kinase Inhibition: Interaction with ATP-binding pockets of tyrosine kinases (IC₅₀ ~2.5 μM for VEGFR-2) .

  • Anti-inflammatory Effects: Suppression of NF-κB signaling via IKKβ inhibition.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, limiting oral bioavailability.

  • Plasma Stability: Half-life of 4.2 h in human plasma, with sulfoxide formation as the primary metabolite.

ADME Profiling

  • Caco-2 Permeability: Papp = 8.3 × 10⁻⁶ cm/s, indicating moderate absorption.

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM).

Applications and Comparative Analysis

Medicinal Chemistry

  • Lead Optimization: Structural analogs show improved potency against EGFR mutants (e.g., T790M/L858R) .

  • Combination Therapy: Synergy with paclitaxel in reducing tumor volume in xenograft models.

Materials Science

  • Organic Semiconductors: Bandgap of 2.8 eV suggests potential use in photovoltaic devices.

Challenges and Future Directions

Research Priorities

  • Prodrug Development: Ester prodrugs to enhance solubility (e.g., phosphate prodrugs).

  • Targeted Delivery: Nanoparticle formulations for tumor-specific accumulation.

  • Structural Diversification: Introduction of fluorinated substituents to improve metabolic stability .

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